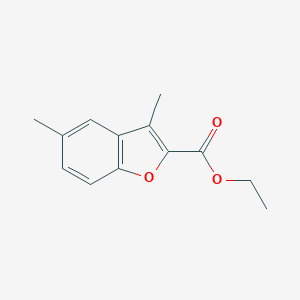

Ethyl 3,5-dimethylbenzofuran-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,5-dimethyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-4-15-13(14)12-9(3)10-7-8(2)5-6-11(10)16-12/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORWKMANHPUFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500410 | |

| Record name | Ethyl 3,5-dimethyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16817-31-5 | |

| Record name | Ethyl 3,5-dimethyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Pathways for Ethyl 3,5 Dimethylbenzofuran 2 Carboxylate Transformations

Mechanistic Insights into Benzofuran (B130515) Formation

The formation of the benzofuran ring system can be achieved through various synthetic routes. For Ethyl 3,5-dimethylbenzofuran-2-carboxylate, a common and effective method involves the reaction of a substituted salicylaldehyde (B1680747) with an α-haloester, followed by intramolecular cyclization.

A plausible mechanism for the synthesis of this compound starts with the O-alkylation of 2-hydroxy-4,6-dimethylbenzaldehyde (B2373390) with ethyl bromoacetate (B1195939) in the presence of a base, such as potassium carbonate. The phenoxide ion, generated in situ, acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate to form an ether intermediate.

The subsequent and key step is an intramolecular Perkin-like condensation. The base abstracts a proton from the α-carbon of the ester group, generating a carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde group, leading to a cyclic aldol-type intermediate. Dehydration of this intermediate readily occurs to yield the thermodynamically stable aromatic benzofuran ring. The presence of electron-donating methyl groups at positions 3 and 5 of the benzene (B151609) ring can facilitate the reaction by increasing the nucleophilicity of the phenoxide.

Another potential pathway for the formation of substituted benzofurans involves the generation of ortho-quinone methide (o-QM) intermediates. researchgate.net While direct evidence for this specific substrate is limited, the general strategy involves the in-situ generation of an o-QM from a suitable precursor, which then undergoes a reaction cascade to form the benzofuran ring. researchgate.net

Table 1: Proposed Mechanistic Steps for the Formation of this compound

| Step | Reactants | Intermediate/Product | Description |

| 1 | 2-hydroxy-4,6-dimethylbenzaldehyde, K₂CO₃ | 2-formyl-3,5-dimethylphenoxide | Deprotonation of the phenol |

| 2 | 2-formyl-3,5-dimethylphenoxide, Ethyl bromoacetate | Ethyl 2-((2-formyl-3,5-dimethylphenoxy)acetate) | Nucleophilic substitution (O-alkylation) |

| 3 | Ethyl 2-((2-formyl-3,5-dimethylphenoxy)acetate), Base | Enolate intermediate | α-proton abstraction |

| 4 | Enolate intermediate | Cyclic alkoxide intermediate | Intramolecular cyclization |

| 5 | Cyclic alkoxide intermediate | This compound | Dehydration |

Reaction Kinetics and Thermodynamic Considerations

Specific kinetic and thermodynamic data for the synthesis of this compound are not extensively reported in the literature. However, general principles of physical organic chemistry allow for a qualitative understanding of the factors influencing the reaction rates and equilibrium.

The rate of the synthesis is expected to be dependent on several factors, including the nature of the base, the solvent, and the reaction temperature. A strong, non-nucleophilic base is generally preferred to facilitate the deprotonation steps without competing side reactions. The choice of solvent can influence the solubility of the reactants and stabilize the charged intermediates.

Table 2: General Factors Influencing Reaction Kinetics and Thermodynamics

| Factor | Influence on Kinetics | Influence on Thermodynamics |

| Base Strength | Stronger bases can increase the rate of deprotonation. | Does not directly affect the overall ΔG of the reaction. |

| Solvent Polarity | Polar aprotic solvents can accelerate S_N2 reactions. | Can influence the solvation of reactants and products. |

| Temperature | Higher temperatures generally increase the reaction rate. | Can affect the position of equilibrium based on ΔH. |

| Substituent Effects | Electron-donating groups may slightly accelerate the initial O-alkylation. | The formation of the aromatic ring is the primary thermodynamic driving force. |

Intermediates and Transition States in Derivatization Reactions

The derivatization of this compound can proceed through various reaction types, each involving distinct intermediates and transition states. Common reactions include electrophilic aromatic substitution, modifications of the ester group, and reactions involving the furan (B31954) ring.

In electrophilic aromatic substitution reactions, the benzofuran ring is the site of attack. The electron-donating methyl groups and the oxygen atom of the furan ring activate the benzene ring towards electrophiles. The position of substitution will be directed by the combined electronic and steric effects of the existing substituents. The reaction proceeds through a Wheland intermediate (an arenium ion), where the positive charge is delocalized over the ring system. The stability of this intermediate will determine the regioselectivity of the reaction.

Hydrolysis of the ethyl ester group, typically under acidic or basic conditions, proceeds through a tetrahedral intermediate. Under basic conditions, the hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which then collapses to give the carboxylate anion and ethanol.

Reactions involving the furan ring, such as Diels-Alder cycloadditions, are also possible, although the aromaticity of the benzofuran system makes it less reactive than a simple furan. In such reactions, the benzofuran would act as the diene. The transition state would involve the concerted or stepwise formation of two new sigma bonds with a dienophile.

Table 3: Common Derivatization Reactions and Their Intermediates

| Reaction Type | Reagents | Key Intermediate | Key Transition State |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, FeBr₃) | Wheland intermediate (Arenium ion) | Transition state leading to the Wheland intermediate |

| Ester Hydrolysis (Basic) | Base (e.g., NaOH) | Tetrahedral alkoxide intermediate | Transition state for the nucleophilic attack of hydroxide |

| Reduction of Ester | Reducing agent (e.g., LiAlH₄) | Aldehyde intermediate | Hydride transfer transition state |

Derivatization and Functionalization of Ethyl 3,5 Dimethylbenzofuran 2 Carboxylate

Modification of the Ester Group

The ethyl ester at the C-2 position is a primary site for functionalization, readily undergoing reactions such as amidation, hydrazide formation, and hydrolysis to expand its chemical utility.

The conversion of the ethyl ester to an amide or a hydrazide is a common and straightforward transformation. While specific literature on the 3,5-dimethyl derivative is limited, the reaction is well-established for the parent ethyl benzofuran-2-carboxylate scaffold. Treatment with hydrazine (B178648) hydrate, typically in a refluxing alcohol solvent like ethanol, efficiently converts the ester into the corresponding benzofuran-2-carbohydrazide. nih.gov This reaction proceeds via nucleophilic acyl substitution, where hydrazine displaces the ethoxy group of the ester.

The resulting carbohydrazide (B1668358) is a stable, crystalline solid and serves as a valuable intermediate. It can be further reacted with various electrophiles, such as aldehydes and ketones, to form hydrazones, which are key precursors for synthesizing more complex heterocyclic systems. nih.gov

Table 1: Synthesis of Benzofuran-2-carbohydrazide

| Reactant | Reagent | Product | Description |

|---|

Saponification, the hydrolysis of the ester under basic conditions (e.g., with sodium hydroxide), yields the corresponding carboxylate salt, which upon acidification produces 3,5-dimethylbenzofuran-2-carboxylic acid. This carboxylic acid is a crucial building block for creating a wide range of derivatives, including amides (via coupling reactions) and other esters.

Transesterification, or ester exchange, can be performed by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction allows for the substitution of the ethyl group with other alkyl or aryl groups, thereby modifying the properties of the molecule.

Substitutions on the Benzene (B151609) Moiety

The benzene portion of the benzofuran (B130515) ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The regiochemical outcome of these substitutions is dictated by the directing effects of the existing substituents: the two methyl groups at C-3 and C-5, and the fused furan (B31954) ring system.

Methyl groups are activating and ortho-, para-directing groups. The furan ring, particularly with the electron-withdrawing ethyl carboxylate group at C-2, deactivates the benzene ring towards electrophilic attack. The interplay of these effects determines the position of substitution. For the 3,5-dimethylated scaffold, the available positions for substitution are C-4, C-6, and C-7.

Common electrophilic substitution reactions applicable to this system include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (NO₂).

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst, or with reagents like N-Bromosuccinimide (NBS), can introduce halogen atoms onto the ring. wikipedia.orgyoutube.comyoutube.com Electron-rich aromatic compounds are effectively brominated by NBS. wikipedia.org

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups, respectively, using an appropriate acyl halide or alkyl halide and a Lewis acid catalyst.

Studies on related benzofuran systems have demonstrated substitutions such as nitration and halogenation, primarily at the C-5 and C-7 positions, highlighting the feasibility of these transformations. nih.gov

Table 2: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Product | Description |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-3,5-dimethylbenzofuran-2-carboxylate | Introduction of a nitro group onto the benzene ring. youtube.com |

| Bromination | NBS, DMF | Bromo-3,5-dimethylbenzofuran-2-carboxylate | Selective bromination of the electron-rich aromatic ring. wikipedia.orgyoutube.com |

Functionalization at the Furan Ring (C-3 position primarily)

In ethyl 3,5-dimethylbenzofuran-2-carboxylate, the C-3 position is already substituted with a methyl group. Therefore, functionalization at this site involves reactions of the methyl group itself, rather than substitution on the furan ring. The C-3 methyl group is in a "benzylic-like" position, making it susceptible to radical halogenation.

A standard method for this transformation is the Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) and a radical initiator (like AIBN or benzoyl peroxide) or light. wikipedia.orgmasterorganicchemistry.com This reaction would convert the 3-methyl group to a 3-(bromomethyl) group. This brominated intermediate is highly valuable as it can undergo subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups (e.g., alcohols, ethers, amines, nitriles) at the C-3 methyl position. Research has shown that a bromine atom attached to the methyl group at the 3-position of the benzofuran ring can lead to compounds with significant biological activity. nih.gov

Synthesis of Hybrid Scaffolds Incorporating the this compound Moiety

The this compound scaffold can be incorporated into larger, hybrid molecules. A prominent strategy involves the use of the C-2 carbohydrazide derivative described in section 4.1.1.

This hydrazide can be condensed with various substituted aldehydes or ketones to form hydrazone linkages. This approach has been successfully used to create novel pyrazole-benzofuran hybrids. nih.gov In a typical synthesis, the benzofuran-2-carbohydrazide is reacted with a formyl-pyrazole derivative in an acidic medium to yield the final hybrid molecule. nih.gov These complex scaffolds combine the structural features of both the benzofuran and the coupled heterocyclic system, leading to novel chemical entities.

Table 3: Example of Hybrid Scaffold Synthesis

| Intermediate 1 | Intermediate 2 | Resulting Hybrid Structure | Reaction Type |

|---|---|---|---|

| 3,5-Dimethylbenzofuran-2-carbohydrazide | Substituted Aldehyde (R-CHO) | N'-(Alkylidene)-3,5-dimethylbenzofuran-2-carbohydrazide | Condensation / Hydrazone formation |

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 3,5 Dimethylbenzofuran 2 Carboxylate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Ethyl 3,5-dimethylbenzofuran-2-carboxylate. By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and 2D NMR spectra, the precise connectivity of atoms and the stereochemistry of the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons, the methyl groups on the benzene (B151609) ring and the furan (B31954) ring, and the ethyl ester group. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm). The two methyl groups attached to the benzofuran (B130515) core would appear as singlets, likely in the range of δ 2.3-2.6 ppm. The ethyl ester group would exhibit a characteristic quartet for the methylene (-OCH₂-) protons (around δ 4.4 ppm) and a triplet for the terminal methyl (-CH₃) protons (around δ 1.4 ppm), with a coupling constant (J) of approximately 7 Hz.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Data extrapolated from analogous structures)

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 7.5 | 110 - 155 |

| 3-CH₃ | ~2.5 (singlet) | ~10 - 15 |

| 5-CH₃ | ~2.4 (singlet) | ~20 - 25 |

| Ester -OCH₂CH₃ | ~4.4 (quartet) | ~61 |

| Ester -OCH₂CH₃ | ~1.4 (triplet) | ~14 |

| Ester C=O | - | ~165 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent band would be the strong C=O stretching vibration of the conjugated ester group, typically appearing in the region of 1715-1730 cm⁻¹. For comparison, the C=O stretch in ethyl benzoate is observed at 1720 cm⁻¹. ucalgary.ca Other significant absorptions include the C-O stretching vibrations of the ester and the furan ring, which are expected between 1100 and 1300 cm⁻¹. ucalgary.ca Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range, while C-H stretching from the aromatic ring and alkyl groups would appear around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. The FT-IR spectrum for a similar compound, Ethyl 1-benzofuran-2-carboxylate, confirms these characteristic regions. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of benzofuran derivatives would clearly show the aromatic ring stretching modes. nih.govresearchgate.net The C=C bonds of the benzene and furan rings would give rise to strong Raman signals. The carbonyl (C=O) stretch is also observable in Raman spectra, though it is typically weaker than in the IR spectrum. nih.gov Analysis of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Table 2: Key FT-IR Absorption Bands for this compound (Data based on characteristic functional group frequencies and analogue data)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Weak |

| Ester C=O Stretch | 1715 - 1730 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch | 1100 - 1300 | Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions within the molecule, which are dependent on the conjugated π-system of the benzofuran core.

UV-Vis Spectroscopy: Benzofuran and its derivatives possess a conjugated system that absorbs ultraviolet light, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The UV-Vis spectrum of this compound in a solvent like chloroform or methanol is expected to show distinct absorption bands corresponding to π-π* transitions. For some benzofuran derivatives, absorption maxima have been observed between 350 and 375 nm. acs.orgnih.gov The position and intensity of these bands are influenced by the substitution pattern on the benzofuran ring and the polarity of the solvent. researchgate.netnih.gov

Fluorescence Spectroscopy: Many benzofuran derivatives are known to be intrinsically fluorescent. acs.orgnih.gov Upon excitation at a wavelength corresponding to an absorption maximum, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (occurs at a longer wavelength), a phenomenon known as the Stokes shift. The fluorescence quantum yields of benzofuran derivatives can be quite high, sometimes exceeding 50%, which is attributed to the rigidity of the conjugated structure that limits non-radiative decay pathways. nih.gov The fluorescence properties are also sensitive to the molecular environment and can be used to probe interactions. aip.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (GC-MS, ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Weight Determination: Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Electrospray Ionization Mass Spectrometry (ESI-MS), the molecular ion peak (M⁺ or [M+H]⁺) can be identified, confirming the molecular weight of the compound. For this compound (C₁₃H₁₄O₃), the expected exact mass is 218.0943 g/mol .

Fragmentation Analysis: Under EI conditions, the molecular ion undergoes fragmentation, producing a unique pattern of fragment ions that serves as a molecular fingerprint. For an ethyl ester of a benzofuran derivative, characteristic fragmentation pathways would include:

Loss of an ethoxy radical (•OCH₂CH₃): This would lead to a prominent peak at m/z [M - 45]⁺, corresponding to the benzofuranoyl cation.

Loss of ethylene (C₂H₄): This occurs via a McLafferty rearrangement, resulting in a peak at m/z [M - 28]⁺.

Decarboxylation: Loss of the entire ethyl carboxylate group can also occur. Analysis of the mass spectrum of a related compound, ethyl 3-coumarincarboxylate, shows a molecular ion peak and characteristic fragment ions that help in structural confirmation. nist.gov

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC)

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode (RP-HPLC), is a standard technique for the analysis and purification of benzofuran derivatives. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is commonly used. sielc.com A UV detector set to one of the absorption maxima of the compound allows for sensitive detection. The retention time is a characteristic property of the compound under specific conditions, and the peak area can be used to quantify its purity.

Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and passed through a capillary column using an inert carrier gas like helium. jmaterenvironsci.com The retention time depends on the compound's boiling point and its interaction with the column's stationary phase. When coupled with a mass spectrometer (GC-MS), GC provides both separation and identification of the components in a mixture. jmaterenvironsci.commdpi.com

X-ray Crystallography for Solid-State Structure Determination

For a related compound, Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate, X-ray analysis showed that the benzofuran system is nearly planar. researchgate.net The study also revealed how substituent groups are oriented relative to the core ring system and identified intermolecular hydrogen bonding interactions that stabilize the crystal packing. researchgate.net In the solid state, benzofuran derivatives can exhibit various packing motifs, such as herringbone arrangements or π-stacking, which can influence their material properties like fluorescence. nih.gov A crystallographic study of this compound would precisely define its three-dimensional structure and how the molecules arrange themselves in a crystal lattice.

Applications of Ethyl 3,5 Dimethylbenzofuran 2 Carboxylate As a Synthetic Building Block

Role in the Construction of Complex Organic Molecules

The benzofuran (B130515) nucleus is a common motif in numerous biologically active natural products and pharmaceutical agents. Ethyl 3,5-dimethylbenzofuran-2-carboxylate serves as a readily available and modifiable starting material for the elaboration of more complex molecular frameworks. The ester functionality at the 2-position and the methyl groups at the 3- and 5-positions provide multiple sites for chemical transformations, allowing for the strategic introduction of additional functional groups and the construction of new ring systems.

One of the key applications of this building block lies in its ability to undergo various chemical reactions to afford more complex structures. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions to append larger molecular fragments. The methyl groups can potentially be functionalized through free-radical halogenation or oxidation, providing further avenues for structural diversification.

Research has demonstrated the utility of benzofuran carboxylates in the synthesis of complex heterocyclic systems. While direct studies on the 3,5-dimethyl derivative are specific, the general reactivity of the benzofuran-2-carboxylate scaffold is well-established. For example, cascade reactions involving ortho-quinone methide intermediates, which can be conceptually related to the reactivity of substituted benzofurans, have been employed for the regioselective synthesis of 2,3-disubstituted 2,3-dihydrobenzofurans. researchgate.net This highlights the potential of the benzofuran core to participate in complex cyclization and annulation reactions to build intricate polycyclic systems.

The strategic placement of the dimethyl and carboxylate functionalities on the benzofuran ring of this compound makes it an attractive starting point for the total synthesis of natural products containing a substituted benzofuran core. The existing substituents can guide the stereochemistry of subsequent reactions and provide electronic biases that facilitate desired transformations.

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry has become an indispensable tool in drug discovery and materials science, enabling the rapid synthesis of large libraries of related compounds for high-throughput screening. The structural characteristics of this compound make it an excellent scaffold for the generation of such libraries.

A scaffold in combinatorial chemistry is a core molecular structure to which a variety of building blocks can be attached. The benzofuran core of this compound provides a rigid and well-defined framework. The ester functionality is a key handle for diversification. It can be readily converted into a carboxylic acid, which can then be coupled with a diverse set of amines to generate a library of amides. Alternatively, the ester can be reduced to an alcohol, which can then be etherified or esterified with a variety of reagents.

The aromatic ring of the benzofuran system also offers positions for further functionalization, typically through electrophilic aromatic substitution reactions. While the existing methyl groups will direct incoming electrophiles to specific positions, this inherent regioselectivity can be exploited to generate libraries of compounds with predictable substitution patterns. The ability to perform a series of reactions on the scaffold in a parallel or automated fashion is central to the principles of combinatorial library synthesis.

The use of furan-based building blocks in the synthesis of diverse heterocyclic compounds is a well-established strategy. For example, functionalized furans have been produced from dicarbonyl compounds and alkenyl bromides in palladium-catalyzed one-pot reactions with high yields. This general principle of utilizing a core heterocyclic structure and modifying its substituents to create a library of compounds is directly applicable to this compound.

Precursor for Advanced Materials (e.g., polymers, optoelectronics)

The unique electronic and photophysical properties of conjugated organic molecules have led to their widespread investigation for applications in advanced materials, including polymers and optoelectronic devices. Benzofuran derivatives, due to their aromatic and heterocyclic nature, are promising candidates for incorporation into such materials. This compound can serve as a key monomer or precursor for the synthesis of novel polymers and functional materials.

The benzofuran unit can be incorporated into the main chain or as a pendant group of a polymer. Polymerization can be achieved through various methods, depending on the functional groups introduced onto the benzofuran scaffold. For instance, if the methyl groups are converted to vinyl groups, the resulting monomer could undergo vinyl polymerization. Alternatively, the introduction of two reactive functional groups at different positions on the molecule could allow for its use in step-growth polymerization to form polyesters, polyamides, or other condensation polymers.

The inherent fluorescence of many benzofuran derivatives makes them attractive for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The substitution pattern on the benzofuran ring significantly influences its photophysical properties, such as absorption and emission wavelengths and quantum yield. By systematically modifying the structure of this compound, for example, by extending the conjugation through coupling reactions at the aromatic ring, it is possible to tune these properties for specific applications. Research on related coumarin-3-carboxylate systems has shown their utility in creating compounds with interesting optical properties. researchgate.net

Furthermore, the development of synthetic strategies toward furyl- and benzofuryl-containing building blocks for organic materials is an active area of research. researchgate.net Cascade acid-catalyzed reactions and subsequent oxidations are used to afford functionalized furans and benzofurans, demonstrating the potential to create building blocks for materials chemistry. researchgate.net While direct polymerization or optoelectronic device fabrication using this compound may not be extensively documented, its potential as a precursor is evident from the broader context of research into benzofuran-containing materials. The ability to synthesize and functionalize this molecule opens up possibilities for creating novel materials with tailored electronic and optical properties. semanticscholar.org

Structure Activity Relationship Sar Studies of Benzofuran 2 Carboxylate Derivatives in Relation to Biological Response

Correlating Structural Modulations with In Vitro Biological Efficacy

SAR studies have been instrumental in identifying how modifications to the benzofuran-2-carboxylate core influence its biological activity. A significant body of research highlights that substitutions at the C-2 position of the benzofuran (B130515) ring are crucial for the cytotoxic activity of these compounds. nih.gov The nature of the substituent, be it an ester or another heterocyclic ring, plays a pivotal role in determining the compound's potency and selectivity against cancer cells. nih.gov

For instance, the antiproliferative activities of a series of shikonin-benzofuran derivatives were evaluated against several cancer cell lines, revealing that many of these compounds exhibited promising efficacy, often surpassing that of the parent compound, shikonin. nih.gov This underscores the potential of the benzofuran-2-carboxylate moiety to enhance the cytotoxic profile of known anticancer agents.

Further investigations into benzofuran-based carboxylic acids have demonstrated their variable inhibitory effects on different cancer cell lines. For example, certain derivatives have shown potent activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov One particular derivative was found to be most effective against MDA-MB-231, with an IC50 value comparable to the standard drug doxorubicin, and was observed to arrest the cell cycle at the G2-M phase. nih.gov

The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring has been consistently shown to significantly increase anticancer activities. nih.gov This enhancement is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov The position of the halogen on the benzofuran ring is a critical determinant of its biological activity. nih.gov For example, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring led to remarkable cytotoxic activity against leukemia cell lines (K562 and HL60). nih.gov

Moreover, the nature of the ester group at the C-2 position also influences activity. While specific data on ethyl 3,5-dimethylbenzofuran-2-carboxylate is limited, studies on related compounds, such as 3-methylbenzofuran-2-carboxylate derivatives, have identified potent and selective inhibitors of essential fungal enzymes, indicating that modifications at this position are key to biological function. pharmatutor.org

The following table summarizes the in vitro anticancer activity of selected benzofuran-2-carboxylate and related derivatives:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 | 5 | nih.gov |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL60 | 0.1 | nih.gov |

| Benzofuran derivative 44b | MDA-MB-231 | 2.52 | nih.gov |

| 3-methylbenzofuran derivative 16b | A549 | 1.48 | nih.gov |

| Benzofuran-2-carboxamide derivative 50g | HCT-116 | 0.87 | nih.gov |

| Benzofuran-2-carboxamide derivative 50g | HeLa | 0.73 | nih.gov |

| Benzofuran-2-carboxamide derivative 50g | A549 | 0.57 | nih.gov |

Pharmacophore Modeling for Benzofuran-2-carboxylate Ligands

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net This technique is particularly valuable in drug discovery for designing new molecules with improved potency and selectivity. researchgate.net For benzofuran-2-carboxylate derivatives, pharmacophore models can be developed using either ligand-based or structure-based approaches.

In a ligand-based approach , a set of known active benzofuran-2-carboxylate derivatives is conformationally analyzed and superimposed to identify common chemical features responsible for their biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. phytojournal.com The resulting pharmacophore model represents a hypothesis of the key interaction points between the ligands and their biological target. phytojournal.com

A structure-based approach is employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known. In this case, the binding site of the target is analyzed to identify key interaction sites. A pharmacophore model can then be generated based on these interactions, guiding the design of ligands that complement the binding pocket.

For benzofuran-2-carboxylate ligands, a hypothetical pharmacophore model based on SAR studies would likely include:

An aromatic ring system corresponding to the benzofuran core, which can engage in π-π stacking or hydrophobic interactions.

A hydrogen bond acceptor feature associated with the carbonyl oxygen of the carboxylate group.

Hydrophobic features corresponding to the alkyl (e.g., ethyl) and methyl groups on the ester and the benzofuran ring, respectively.

Potential hydrogen bond donor or acceptor sites on substituents at various positions of the benzofuran ring, which can significantly modulate activity.

Such models are instrumental in virtual screening campaigns to identify novel benzofuran-2-carboxylate derivatives with desired biological activities from large compound libraries. researchgate.net

Identification of Key Structural Determinants for Biological Activity

Based on extensive SAR studies, several key structural features of benzofuran-2-carboxylate derivatives have been identified as critical for their biological activity:

The Benzofuran Scaffold: The fused bicyclic ring system serves as a rigid core, providing the necessary structural framework for the optimal spatial orientation of other functional groups.

The C-2 Carboxylate Group: The ester or carboxylic acid moiety at the C-2 position is a crucial determinant of activity. nih.gov Modifications to this group, including changes in the alkyl chain of the ester or its conversion to an amide, can significantly impact potency and selectivity. nih.gov

Substitution on the Benzene (B151609) Ring: The nature and position of substituents on the benzene portion of the benzofuran ring play a vital role in modulating biological efficacy. Electron-donating groups, electron-withdrawing groups, and halogens can all influence the electronic properties and binding interactions of the molecule. nih.gov For example, the presence of a phenolic hydroxyl group has been found to be crucial for modulating anticancer activity, likely by promoting favorable interactions with the target. nih.gov

Substitution at the C-3 Position: Modifications at the C-3 position can also have a profound effect on activity. For instance, the introduction of a brominated methyl group at this position has been shown to yield highly potent anticancer compounds. nih.gov

Information regarding the biological activities of this compound is not available in the currently accessible scientific literature.

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that there is a lack of specific research on the in vitro biological activities and mechanistic pathways of the chemical compound this compound.

While the compound is listed in chemical supplier catalogs and mentioned in patent literature as a reactant for synthesizing other molecules, no dedicated studies detailing its antineoplastic or antimicrobial properties, as outlined in the user's request, could be identified. inter-chem.plevitachem.comgoogle.com The general class of benzofuran derivatives is known to exhibit a range of biological activities, including antimicrobial and antitumor effects. inter-chem.pl However, specific data on this compound regarding:

Cell cycle modulation and apoptosis induction pathways

Inhibition of specific enzymes like kinases, HIF-1, or uPA

Modulation of reactive oxygen species

Mechanisms of antibacterial, antifungal, or antitubercular activity

is not present in the available research. Therefore, the generation of a scientifically accurate article adhering to the provided detailed outline is not possible at this time. Further experimental research would be required to elucidate the specific biological functions and mechanisms of action for this compound.

Mechanistic Investigations of in Vitro Biological Activities of Benzofuran 2 Carboxylate Derivatives

Mechanistic Studies of Antiviral Activities in Vitro (e.g., HIV inhibition)

The benzofuran (B130515) scaffold is recognized for its potential in the development of antiviral agents. rsc.org Research has shown that various benzofuran derivatives exhibit a range of biological activities, including antiviral properties. rsc.org

Specific studies on Ethyl 3,5-dimethylbenzofuran-2-carboxylate's direct inhibition of viral replication pathways, such as those in HIV, are not readily found in the current body of scientific literature. However, research on related benzofuran structures offers insights into potential mechanisms. For instance, some 3-benzoylbenzofuran derivatives have demonstrated inhibitory activity against HIV subtype C. nih.gov Time-of-addition assays with these compounds suggested that their mechanism of action could involve the inhibition of reverse transcriptase, as they showed activity for up to 8 hours post-infection, similar to the known reverse transcriptase inhibitor nevirapine. nih.gov In contrast, certain pyrazole (B372694) derivatives synthesized from benzofurans were found to act at the early stages of HIV infection, possibly by targeting viral receptors or the fusion process. nih.gov

Mechanistic Studies of Anti-inflammatory Responses in Vitro (e.g., COX/LOX inhibition)

The anti-inflammatory potential of benzofuran derivatives has been a subject of interest in medicinal chemistry. nih.gov The primary mechanism often explored is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. sciety.org Dual inhibition of COX and LOX pathways is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Currently, there is a lack of specific data on the in vitro COX/LOX inhibitory activity of this compound. However, studies on other benzofuran derivatives have shown varied results. For example, a series of 2,3-dihydrobenzofuran-5-acetic acids were synthesized and showed anti-inflammatory activity, with the introduction of a methyl group enhancing this effect. nih.gov In other studies, various heterocyclic compounds containing the benzofuran moiety have been evaluated for their COX inhibitory profiles. mdpi.com Without direct experimental data, it is not possible to ascertain the specific anti-inflammatory mechanism, if any, of this compound.

Below is a table showing the COX and LOX inhibitory data for some compounds, illustrating the type of data that would be relevant for this compound.

| Compound/Extract | Target Enzyme | IC50 Value |

| Kratom Alkaloid Extract | COX-2 | < 25 ppm |

| Kratom Alkaloid Extract | 5-LOX | < 25 ppm |

| Compound 9d (benzhydrylpiperazine derivative) | COX-2 | 0.25 ± 0.03 μM |

| Compound 9d (benzhydrylpiperazine derivative) | 5-LOX | 7.87 ± 0.33 μM |

| Celecoxib (Standard) | COX-2 | 0.36 ± 0.023 μM |

| Zileuton (Standard) | 5-LOX | 14.29 ± 0.173 μM |

This table presents data for other compounds to illustrate typical measurements and is not representative of this compound. sciety.orgrsc.org

Other Investigated Mechanistic Biological Interactions (e.g., tyrosinase inhibition)

Beyond antiviral and anti-inflammatory activities, other biological interactions of benzofuran derivatives have been explored. One such area is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govmdpi.com Inhibitors of tyrosinase are of interest for applications in cosmetics and medicine as depigmenting agents. nih.gov

There is no specific information available regarding the tyrosinase inhibitory activity of this compound. The inhibitory potential of compounds on tyrosinase is typically evaluated using in vitro enzyme assays, and the mechanism can be competitive, non-competitive, or mixed-type. mdpi.com For instance, studies on various carboxylic acids have shown that they can inhibit tyrosinase through different mechanisms, including competitive and mixed-type inhibition. mdpi.com The inhibitory activity and mechanism are highly dependent on the specific molecular structure.

The following table provides examples of tyrosinase inhibition data for other compounds, which would be relevant to determine the potential of this compound in this area.

| Compound | Inhibition Type | IC50 Value |

| L-pyroglutamic acid | Competitive | 3.38 mM |

| 3-phenyllactic acid | Mixed-type | 3.50 mM |

| Malic acid | Mixed-type | 3.91 mM |

| Lactic acid | Mixed-type | 5.42 mM |

This table shows data for other carboxylic acids to illustrate tyrosinase inhibition and is not specific to this compound. mdpi.com

Catalytic Applications and Roles of Benzofuran 2 Carboxylate Derivatives

Utilization as Ligands in Transition-Metal Catalysis

Benzofuran-2-carboxylate derivatives can function as effective ligands in transition-metal catalysis. The benzofuran (B130515) core can be functionalized at various positions, allowing for the fine-tuning of steric and electronic properties of the resulting ligands. These ligands can coordinate to a metal center through the oxygen atom of the carboxylate group or other heteroatoms introduced onto the benzofuran scaffold.

N-heterocyclic carbenes (NHCs) are a prominent class of ligands in transition metal catalysis, and benzofuran moieties have been incorporated into their design. For instance, palladium-NHC catalysts have been successfully employed in the ring-closure reactions of aryl o-bromobenzyl ketones to synthesize 2-arylbenzofurans. researchgate.net In such systems, the benzofuran-containing ligand can influence the stability and activity of the palladium catalyst.

Furthermore, benzofuran-2-carboxylic acid has been identified as a potent mimic of phosphotyrosine (pTyr), enabling it to act as an inhibitor for enzymes like lymphoid-tyrosine phosphatase (LYP). nih.gov This inhibitory action, which is a form of interaction with a biological catalyst, highlights the potential of the benzofuran-2-carboxylate scaffold to interact with metal-containing active sites in enzymes. The design of such inhibitors often involves creating molecules that can effectively coordinate with the catalytic center, a principle that is directly transferable to the design of ligands for synthetic catalysts. nih.gov

The synthesis of various benzofuran derivatives often involves transition metal catalysis, where the benzofuran product itself might have the potential to act as a ligand in subsequent reactions. For example, palladium-catalyzed Sonogashira coupling followed by cyclization is a common route to substituted benzofurans. researchgate.net The resulting benzofuran structures can be further modified to create ligands for other catalytic transformations.

Influence on Regioselectivity and Stereoselectivity in Catalytic Reactions

The structural features of benzofuran-based ligands can exert significant control over the regioselectivity and stereoselectivity of a catalytic reaction. The defined geometry of the benzofuran ring system can create a specific chiral environment around the metal center, guiding the approach of substrates and influencing the formation of one stereoisomer over another.

A notable example is the catalyst-controlled regioselective [3 + 2] annulation of aurones with allenoates to synthesize spirocyclic benzofuranones. rsc.org In this reaction, the choice of a dipeptide phosphine (B1218219) catalyst with a specific configuration (L-D or L-L) dictates whether the reaction proceeds with α- or γ-selectivity, leading to different constitutional isomers with high enantioselectivities. rsc.org While not directly involving a benzofuran-2-carboxylate ligand, this demonstrates how catalyst design, which can include benzofuran-like structures, can precisely control regioselectivity.

The principles of stereocontrol are fundamental in asymmetric catalysis. For a reaction to be stereospecific, the mechanism must allow for the formation of a single stereoisomer due to the specific orientation required of the substrate. khanacademy.org Ligands derived from benzofuran-2-carboxylates can be designed to enforce such specific orientations. The rigid benzofuran backbone can be a key component of a chiral ligand that creates a well-defined pocket around the catalytic metal atom, thereby directing the stereochemical outcome of the reaction.

The regioselective synthesis of substituted benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes further illustrates the importance of controlling reaction pathways to achieve specific substitution patterns. nih.gov While this example focuses on the synthesis of the benzofuranone core, the principles of regiocontrol are directly applicable to catalytic reactions where a benzofuran-based ligand would direct the reaction at a specific site on a substrate.

Design of Novel Catalytic Systems Incorporating Benzofuran Moieties

The development of novel catalytic systems is a continuous effort in chemical research, and the incorporation of benzofuran moieties offers promising avenues for innovation. The design of these new systems often focuses on creating catalysts with enhanced activity, selectivity, and stability.

Researchers have been actively designing and synthesizing novel benzofuran derivatives for various applications, including their potential as catalysts or catalyst components. For example, new benzofuran-thiazolylhydrazone derivatives have been synthesized and studied for their inhibitory effects on monoamine oxidase (MAO) enzymes. nih.govacs.org The design process for these molecules involves combining the benzofuran scaffold with other pharmacophores to achieve specific biological activities. nih.govacs.org This approach of creating hybrid molecules can be extended to the design of new catalysts, where the benzofuran moiety provides a stable and tunable platform.

The synthesis of novel β-carboline tethered dihydrofurocoumarin derivatives, which contain a furan (B31954) ring fused to a coumarin (B35378) (a benzopyranone), showcases the construction of complex heterocyclic systems with potential catalytic properties. researchgate.net These multi-component reactions offer an efficient way to generate libraries of diverse molecules that can be screened for catalytic activity. researchgate.net

Furthermore, the design of benzofuran derivatives as antifungal agents targeting N-myristoyltransferase has been guided by the crystal structure of the enzyme in complex with an inhibitor. nih.gov This structure-based design approach is also a powerful tool in the development of synthetic catalysts. By understanding the interactions between a benzofuran-based ligand and a metal center at a molecular level, more efficient and selective catalysts can be engineered.

The following table provides examples of research findings related to the catalytic applications and design of benzofuran derivatives:

| Research Area | Key Finding | Reference |

| Ligand Development | Benzofuran-2-carboxylic acid identified as a pTyr mimic for enzyme inhibition. | nih.gov |

| Regioselectivity | Catalyst-controlled regiodivergent synthesis of spirocyclic benzofuranones achieved by tuning phosphine catalyst configuration. | rsc.org |

| Stereoselectivity | The rigid structure of the benzofuran core can create a chiral environment to control stereochemical outcomes. | khanacademy.org |

| Novel Catalyst Design | Synthesis of novel benzofuran-thiazolylhydrazone hybrids for potential catalytic (inhibitory) applications. | nih.govacs.org |

| Structure-Based Design | Design of potent and selective inhibitors based on the crystal structure of a target enzyme with a benzofuran-containing compound. | nih.gov |

| Synthesis of Derivatives | Multi-component reactions provide an efficient route to diverse and multi-functionalized benzofurans for potential catalytic screening. | researchgate.net |

Future Research Directions and Translational Perspectives for Ethyl 3,5 Dimethylbenzofuran 2 Carboxylate

Development of Novel Synthetic Routes with Enhanced Efficiency

The efficient and sustainable synthesis of Ethyl 3,5-dimethylbenzofuran-2-carboxylate is paramount for its widespread investigation and potential commercialization. While classical methods for benzofuran (B130515) synthesis exist, future research should focus on developing novel, more efficient, and environmentally friendly synthetic routes.

Current synthetic strategies for the benzofuran scaffold often involve multi-step procedures, which can be time-consuming and generate significant waste. mdpi.comjocpr.com Modern synthetic methodologies, such as transition-metal-catalyzed reactions, offer promising alternatives. Palladium-, copper-, and gold-catalyzed reactions have been successfully employed for the synthesis of various benzofuran derivatives, often proceeding with high atom economy and under milder reaction conditions. acs.orgnih.gov Future efforts could focus on developing a one-pot synthesis for this compound, potentially combining the formation of the benzofuran ring and the introduction of the desired substituents in a single, streamlined process.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of non-toxic and renewable starting materials, the utilization of catalytic reagents over stoichiometric ones, and the replacement of hazardous organic solvents with greener alternatives like water or deep eutectic solvents. elsevier.esresearchgate.net For instance, microwave-assisted organic synthesis could be explored to accelerate reaction times and improve yields. The development of such efficient and green synthetic routes will be crucial for the cost-effective and sustainable production of this compound, facilitating its translation from the laboratory to industrial applications.

Table 1: Comparison of Synthetic Methodologies for Benzofuran Synthesis

| Methodology | Advantages | Disadvantages | Future Research Focus for this compound |

| Classical Methods (e.g., Perkin reaction) | Well-established | Often require harsh conditions, multi-step, low yields | Optimization for specific substrate, exploration of milder reagents |

| Transition-Metal Catalysis (Pd, Cu, Au) | High efficiency, high selectivity, mild conditions | Cost of catalysts, potential metal contamination | Development of reusable catalysts, one-pot procedures |

| Green Chemistry Approaches | Environmentally friendly, sustainable | May require optimization for specific reactions | Use of renewable feedstocks, solvent-free reactions, microwave-assisted synthesis |

Advanced Computational Design of Benzofuran-2-carboxylate Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, these in silico methods can be leveraged to design novel analogues with enhanced properties and to predict their biological activities and material characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a mathematical correlation between the structural features of benzofuran-2-carboxylate derivatives and their biological activities. nih.govmdpi.comnih.gov By analyzing a dataset of related compounds, QSAR models can identify key molecular descriptors that influence a particular biological endpoint, such as anticancer or antimicrobial activity. This information can then be used to rationally design new analogues of this compound with predicted superior potency.

Molecular docking simulations can provide insights into the binding interactions of this compound and its analogues with specific biological targets, such as enzymes or receptors. researchgate.netnih.gov These simulations can help to elucidate the mechanism of action and guide the design of derivatives with improved binding affinity and selectivity. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be used to assess the drug-likeness of newly designed compounds at an early stage, reducing the likelihood of late-stage failures in the drug development pipeline. nih.gov

The integration of these computational approaches will enable a more targeted and efficient exploration of the chemical space around this compound, accelerating the discovery of new lead compounds for various applications.

Exploration of New Biological Targets and Mechanisms

Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, nih.govnih.gov antibacterial, nih.govbenthamscience.com antifungal, nih.gov and antiviral properties. nih.gov While the biological profile of this compound itself is not extensively characterized, its structural similarity to other bioactive benzofurans suggests a high potential for therapeutic applications.

Future research should focus on a comprehensive screening of this compound and its rationally designed analogues against a diverse panel of biological targets. This could include various cancer cell lines, pathogenic bacteria and fungi, and specific enzymes or receptors implicated in disease pathways. High-throughput screening methods can be utilized to rapidly assess the bioactivity of a large number of compounds.

Once promising activities are identified, detailed mechanistic studies will be crucial to understand how these compounds exert their effects. This may involve identifying the specific molecular targets and elucidating the downstream signaling pathways that are modulated. Techniques such as proteomics and genomics can be employed to gain a comprehensive understanding of the cellular response to treatment with these benzofuran derivatives. The discovery of novel biological targets and a deeper understanding of the mechanisms of action will be essential for the development of this compound-based therapeutics.

Table 2: Potential Biological Activities and Targets for Benzofuran Derivatives

| Biological Activity | Potential Molecular Targets | References |

| Anticancer | Tubulin, Protein Kinases (e.g., CDK2), Farnesyltransferase, Topoisomerase | taylorandfrancis.comnih.govnih.gov |

| Antibacterial | DNA Gyrase, Cell Wall Synthesis Enzymes | nih.govbenthamscience.comnih.gov |

| Antifungal | Ergosterol Biosynthesis, Cell Membrane Integrity | nih.gov |

| Antiviral | Reverse Transcriptase, Protease | researchgate.net |

| Anti-inflammatory | Cyclooxygenase (COX), Lipoxygenase (LOX) | nih.gov |

| Neuroprotective | Amyloid-beta plaque aggregation | nih.govnih.gov |

Interdisciplinary Research Integrating Materials Science and Biological Applications

The unique photophysical and electronic properties of the benzofuran scaffold make it an attractive building block for the development of advanced materials. Interdisciplinary research that bridges materials science with biological applications could open up new avenues for the use of this compound.

One promising area is the development of benzofuran-based fluorescent probes for bio-imaging. The inherent fluorescence of some benzofuran derivatives can be tuned by modifying the substituents on the ring system. nih.gov this compound and its analogues could be designed to specifically label and visualize sub-cellular organelles or to detect specific biomolecules, such as reactive oxygen species or certain enzymes. Furthermore, radiolabeled versions of these compounds could be developed as positron emission tomography (PET) tracers for in vivo imaging of disease processes, such as amyloid plaque deposition in Alzheimer's disease. nih.govnih.gov

In the realm of materials science, benzofuran-containing polymers could be explored for their potential in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells. The development of biocompatible and biodegradable benzofuran-based polymers could also have applications in drug delivery systems or as scaffolds for tissue engineering. The integration of biological activity with material properties could lead to the creation of "theranostic" agents, which combine therapeutic and diagnostic functionalities in a single molecule.

This compound represents a promising chemical entity with a wide range of potential applications. Future research focused on the development of efficient synthetic methods, the application of advanced computational design, the exploration of novel biological targets, and the integration of materials science will be crucial to unlock its full potential. The insights gained from such research could lead to the development of new drugs, diagnostic tools, and advanced materials with significant societal impact.

Q & A

Basic: What are the optimal synthetic routes for Ethyl 3,5-dimethylbenzofuran-2-carboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves cyclization of substituted hydroxybenzaldehydes with ethyl chloroacetate under basic conditions. For example, demonstrates that reacting 3,5-dichloro-2-hydroxybenzaldehyde with ethyl chloroacetate in DMF/K₂CO₃ at 92–94°C for 4 hours yields substituted benzofuran carboxylates. Key optimization parameters include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF | Enhances cyclization efficiency |

| Temperature | 90–95°C | Higher yields, avoids side reactions |

| Reaction Time | 4–6 hours | Maximizes conversion |

| Base | Anhydrous K₂CO₃ | Facilitates deprotonation |

Microwave-assisted synthesis () can reduce reaction time by 50% while maintaining >85% yield. Purity is assessed via HPLC or GC-MS, with recrystallization in ethanol as a standard purification step .

Basic: How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The benzofuran core is identified by aromatic protons at δ 6.8–7.5 ppm (split due to 3,5-dimethyl substitution) and ester carbonyl carbons at ~165 ppm. Methyl groups at positions 3 and 5 appear as singlets (δ ~2.3 ppm for protons; δ ~20 ppm for carbons) .

- IR : Key peaks include C=O stretching (1740–1720 cm⁻¹) and C-O ester vibration (1250–1150 cm⁻¹). Absence of OH stretches (3300–3500 cm⁻¹) confirms complete cyclization .

- Cross-Validation : Compare experimental data with computational NMR predictions (e.g., using Gaussian with B3LYP/6-31G*) to resolve ambiguities in overlapping signals .

Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

DFT calculations (e.g., B3LYP hybrid functional) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to predict electrophilic/nucleophilic sites ( ). For example:

| Property | Computational Protocol | Application in Reactivity Analysis |

|---|---|---|

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | Predicts charge-transfer behavior |

| Fukui Function | Finite difference approximation | Identifies sites for electrophilic attack (e.g., ester carbonyl) |

| Solvent Effects | PCM model (water, DMSO) | Adjusts for polarity in biological systems |

Validation against experimental UV-Vis spectra and X-ray crystallography () is critical to address discrepancies in electron density distribution .

Advanced: What mechanistic insights explain the stability of this compound under electrochemical conditions?

Methodological Answer:

Electrochemical studies (e.g., cyclic voltammetry) reveal stability trends. For analogous compounds (), the benzofuran ring resists oxidation due to electron-withdrawing ester groups, while alkyl substituents (e.g., methyl) enhance steric protection. Key findings:

- Reduction Potential : E₁/2 ≈ −1.2 V (vs. Ag/AgCl) in acetonitrile, indicating moderate susceptibility to reductive cleavage.

- Degradation Pathways : Competing routes include ester hydrolysis (pH-dependent) and ring-opening under strong alkaline conditions.

Mitigation strategies involve stabilizing the ester moiety via electron-donating groups or using aprotic solvents .

Advanced: How can researchers assess the biological activity of this compound against therapeutic targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2, kinases). The dimethyl groups may occupy hydrophobic pockets, while the ester moiety participates in hydrogen bonding ().

- In Vitro Assays :

- Cytotoxicity : MTT assay (IC₅₀ values in cancer cell lines).

- Enzyme Inhibition : Fluorescence-based assays (e.g., IC₅₀ for proteases).

- ADMET Prediction : SwissADME predicts moderate bioavailability (LogP ≈ 2.5) and blood-brain barrier permeability .

Advanced: How to resolve contradictions between computational predictions and experimental data (e.g., reaction yields, spectral shifts)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.